N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Description
N-(3-Methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a synthetic thiazole derivative characterized by a central 1,3-thiazole ring substituted at the 4-position with a 4-nitrophenyl group and at the 2-position with a 3-methoxyphenylamine moiety. This compound belongs to a class of N,4-diarylthiazole-2-amines, which are studied for their diverse pharmacological properties, including antiproliferative, anti-inflammatory, and antimicrobial activities . The electron-withdrawing nitro group at the para position of the phenyl ring and the electron-donating methoxy group on the aniline moiety contribute to its unique electronic and steric properties, influencing both its reactivity and biological interactions.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-22-14-4-2-3-12(9-14)17-16-18-15(10-23-16)11-5-7-13(8-6-11)19(20)21/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOPANXBSAYEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the condensation of 3-methoxyaniline with 4-nitrobenzaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains three reactive sites:
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Nitro group (electron-withdrawing): Susceptible to reduction or nucleophilic aromatic substitution.
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Methoxy group (electron-donating): Stabilizes the aromatic ring against electrophilic attack.
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Thiazol-2-amine : Participates in condensation or coupling reactions.
Key Reactivity Observations
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Nitro Group Reduction :
Under catalytic hydrogenation (H₂/Pd-C), the nitro group reduces to an amine, forming N-(3-methoxyphenyl)-4-(4-aminophenyl)-1,3-thiazol-2-amine . This derivative is a precursor for azo dye synthesis. -
Azo Coupling :
The reduced amine can react with diazonium salts (e.g., from 4-nitroaniline) to form bis-azo derivatives (e.g., 5-nitro-4-(4-nitrophenyl)thiazole-2-amine ) .
Antiproliferative Activity
The thiazole scaffold’s bioactivity is enhanced by substituents on the aryl rings. Analogues with 4-methoxyphenyl and 2,4-dimethoxyphenyl groups exhibit IC₅₀ values as low as 0.36 μM in cancer cell lines .
Structural Modifications
For example, chalcone derivatives synthesized from the thiazole core show inhibition of tubulin polymerization (IC₅₀ = 1.2 μM ) .
Computational Insights
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Molecular Docking : The compound binds to tubulin’s colchicine site via hydrogen bonding (NH group) and π-π stacking (aryl rings) .
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Physicochemical Properties :
Stability and Degradation
Scientific Research Applications
Anticancer Applications
Thiazole derivatives, including N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine, have been extensively studied for their anticancer properties. The structure-activity relationship (SAR) analyses have shown that modifications in the thiazole ring can significantly influence biological activity.
Case Studies
- Antitumor Activity : Compounds structurally similar to this compound have demonstrated promising results against various cancer cell lines. For instance, thiazole derivatives exhibited IC50 values ranging from 10 to 30 µM against different cancer types, indicating effective cytotoxicity .
- Mechanism of Action : Research indicates that thiazole compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, one study highlighted a thiazole derivative that triggered apoptotic pathways in A549 human lung adenocarcinoma cells, suggesting potential for lung cancer treatment .
Antimicrobial Activity
The antimicrobial properties of thiazoles are well-documented, with many derivatives showing efficacy against a range of bacterial strains.
Case Studies
- Bacterial Inhibition : this compound and its analogues have been tested against pathogens like Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Mechanisms : The antimicrobial action is often attributed to the ability of thiazoles to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism .
Corrosion Inhibition
Beyond biological applications, thiazole derivatives have also been explored for their potential as corrosion inhibitors in metal protection.
Case Studies
- Corrosion Studies : A study investigated the use of thiazole derivatives as inhibitors for copper corrosion in hydrochloric acid solutions. Results indicated significant corrosion resistance when treated with specific thiazole compounds, showcasing their utility in industrial applications .
Synthesis and Environmental Considerations
The synthesis of this compound involves eco-friendly methods that minimize waste and utilize recyclable materials.
Synthesis Techniques
- Recent advancements include the use of recyclable catalysts and green solvents in the synthesis process, which not only enhance yield but also reduce environmental impact .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Thiazole derivatives with variations in substituent positions and functional groups exhibit distinct physicochemical and biological behaviors. Below is a comparative analysis of structurally related compounds:
Pharmacological Activity
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 4-nitro group enhances antiproliferative activity by stabilizing the thiazole ring and improving binding to tubulin .
- Methoxy Position : 3-Methoxy substituents (vs. 2- or 4-methoxy) optimize steric compatibility with hydrophobic pockets in target proteins .
- Halogen Substitution : Fluorine or chlorine at the thiazole-C4 phenyl group increases antimicrobial potency due to enhanced membrane permeability .
Biological Activity
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C₁₆H₁₃N₃O₃S
- Molecular Weight : 327.36 g/mol
- CAS Number : 730950-30-8
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that may include condensation reactions between appropriate thiazole derivatives and substituted anilines. Various methods have been reported, including green chemistry approaches that utilize recyclable solvents and catalysts to minimize environmental impact .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For instance, a study demonstrated that derivatives of thiazole, including this compound, exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The inhibition zones measured indicated a strong efficacy, particularly against Gram-negative bacteria .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anticancer Activity
Research has also highlighted the anticancer potential of thiazole derivatives. In vitro studies indicated that this compound could inhibit the proliferation of cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Studies
-
Antibacterial Efficacy :
A study conducted on the antibacterial activity of various thiazole derivatives demonstrated that this compound showed notable inhibition against E. coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests its potential use in treating infections caused by resistant bacterial strains . -
Anticancer Mechanism :
In a separate investigation focusing on its anticancer properties, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values around 30 µM. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers compared to controls .
Q & A
Q. What is the standard synthetic route for N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine?
The compound is typically synthesized via the Hantzsch thiazole synthesis. A thiourea precursor (e.g., N-(3-methoxyphenyl)thiourea) reacts with a phenacyl bromide derivative (e.g., 4-(4-nitrophenyl)-2-bromoacetophenone) under reflux in ethanol. The reaction proceeds via cyclization to form the thiazole core. Purification involves recrystallization from DMF/water mixtures, yielding orange solids with confirmed structures via -NMR (e.g., δ 8.32 ppm for nitroaryl protons) and ESI-MS (m/z = 388.2 [M+H]) .
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation from DMF, and data collection uses MoKα radiation (λ = 0.71073 Å). Structure refinement employs SHELX software, with hydrogen atoms constrained to riding positions. Key metrics include R-factors (<0.05) and dihedral angles between aromatic rings (e.g., 9.2°–19.0°) . Complementary techniques like IR and -NMR confirm functional groups (e.g., C=S stretching at ~1250 cm, aromatic carbons at ~160 ppm) .
Q. What are the primary biological targets of this compound?
The compound exhibits tubulin polymerization inhibition, as demonstrated in cytotoxicity assays against cancer cell lines (e.g., IC values in nM range). Its nitro and methoxy groups enhance binding to the colchicine site, disrupting microtubule dynamics .
Advanced Research Questions
Q. How can computational methods optimize the compound’s electronic properties?
Density functional theory (DFT) using hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Exact exchange terms improve accuracy for nitro group charge distribution, critical for understanding electron-withdrawing effects. Solvent models (e.g., PCM) refine dipole moments, guiding SAR for solubility .
Q. What strategies resolve contradictions between experimental and computational spectral data?
Discrepancies in NMR chemical shifts (e.g., aromatic proton environments) may arise from solvent effects or dynamic processes. Use temperature-dependent -NMR or --HMBC to validate hydrogen bonding. Cross-check DFT-predicted -NMR shifts with DEPT-135 experiments to resolve ambiguities .
Q. How is crystallographic disorder addressed in thiazole derivatives?
For disordered nitro/methoxy groups, apply PART instructions in SHELXL. Refine anisotropic displacement parameters (ADPs) with ISOR restraints. Use PLATON’s SQUEEZE to model solvent-accessible voids, improving R-factor convergence. Validate via Hirshfeld surface analysis .
Q. What in vitro assays evaluate pharmacokinetic properties?
- Blood-brain barrier (BBB) penetration : PAMPA-BBB assay with logPe > −5.0 indicates high permeability.
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) quantifies CYP450-mediated degradation via LC-MS.
- Plasma protein binding : Equilibrium dialysis with -labeled compound determines unbound fraction .
Q. How are structure-activity relationships (SAR) explored for tubulin inhibition?
- Nitro group modifications : Replace with cyano or trifluoromethyl to modulate electron density.
- Methoxy positional isomerism : Synthesize 2-/4-methoxy analogs and compare IC in MTT assays.
- Thiazole ring substitution : Introduce methyl at C5 to sterically hinder off-target interactions .
Methodological Considerations
Q. What controls are essential in biological assays to minimize false positives?
Q. How are reaction yields improved in large-scale syntheses?
- Microwave-assisted synthesis : Reduce reaction time from 12 h to 30 min at 120°C.
- Catalytic additives : Use p-TsOH (10 mol%) to accelerate cyclization.
- Workup optimization : Extract with ethyl acetate/brine to remove unreacted phenacyl bromide .
Data Interpretation Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
